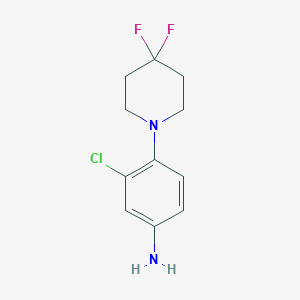
3-(Trifluoroacetyl)piperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoroacetyl)piperidine oxalate is a chemical compound with the molecular formula C7H10F3NOC2H2O4 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoroacetyl)piperidine oxalate typically involves the reaction of piperidine with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{3-(Trifluoroacetyl)piperidine} ]
The resulting 3-(Trifluoroacetyl)piperidine is then reacted with oxalic acid to form the oxalate salt:
[ \text{3-(Trifluoroacetyl)piperidine} + \text{Oxalic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoroacetyl)piperidine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(Trifluoroacetyl)piperidine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Trifluoroacetyl)piperidine oxalate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Trifluoroacetyl piperidine: A similar compound with a trifluoroacetyl group attached to the piperidine ring.
Piperidine derivatives: Other derivatives of piperidine with different functional groups.
Uniqueness
3-(Trifluoroacetyl)piperidine oxalate is unique due to the presence of both the trifluoroacetyl group and the oxalate salt
Propriétés
Numéro CAS |
1221818-68-3 |
|---|---|
Formule moléculaire |
C9H12F3NO5 |
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
oxalic acid;2,2,2-trifluoro-1-piperidin-3-ylethanone |
InChI |
InChI=1S/C7H10F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5,11H,1-4H2;(H,3,4)(H,5,6) |
Clé InChI |
HYNYMEKMZAZWMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(=O)C(F)(F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



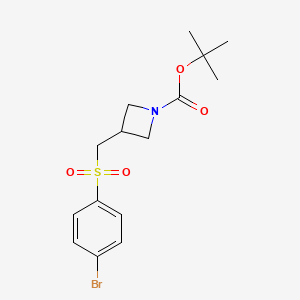
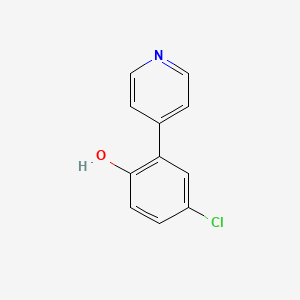

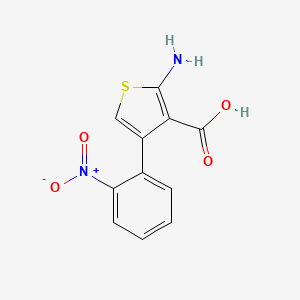
![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)

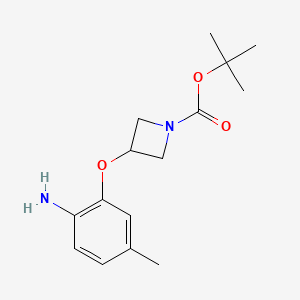

![3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole](/img/structure/B12073683.png)


